molecular formula C9H9IO3 B1312416 Methyl 2-(4-iodophenoxy)acetate CAS No. 81720-18-5

Methyl 2-(4-iodophenoxy)acetate

Cat. No.: B1312416
CAS No.: 81720-18-5
M. Wt: 292.07 g/mol
InChI Key: PPKVJSVJTVHTOY-UHFFFAOYSA-N
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Description

Methyl 2-(4-iodophenoxy)acetate: is an organic compound with the molecular formula C9H9IO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with an iodine atom at the para position and an ester group at the ortho position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

Methyl 2-(4-iodophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of iodine-containing compounds for medical imaging and therapy.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for preparing Methyl 2-(4-iodophenoxy)acetate involves a nucleophilic aromatic substitution reaction on the benzene ring. The process typically starts with the protection of the hydroxyl group on methanol as an ester. This is followed by the use of basic reagents and iodinating agents to perform the aromatic substitution under alkaline conditions .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for yield and purity, employing high-efficiency reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-iodophenoxy)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Use oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Employ reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Utilize palladium catalysts and boronic acids or esters.

Major Products:

Mechanism of Action

The mechanism of action of Methyl 2-(4-iodophenoxy)acetate involves its interaction with molecular targets through its iodine and ester functional groups. The iodine atom can participate in halogen bonding, while the ester group can undergo hydrolysis to release phenoxyacetic acid, which may interact with biological pathways. These interactions can influence various biochemical processes, making the compound useful in medicinal chemistry and biological research .

Comparison with Similar Compounds

Uniqueness: Methyl 2-(4-iodophenoxy)acetate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine and chlorine analogs. The iodine atom’s larger size and higher polarizability make it more reactive in certain substitution and coupling reactions, providing access to unique chemical transformations .

Properties

IUPAC Name

methyl 2-(4-iodophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKVJSVJTVHTOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424198
Record name methyl 2-(4-iodophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81720-18-5
Record name methyl 2-(4-iodophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-(4-iodophenoxy)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A stirred mixture of 4-iodophenol (0.50 g, 2.27 mmol), methyl 2-bromoacetate (0.382 g, 2.50 mmol), and powdered potassium carbonate (0.314 g, 2.27 mmol) in dry acetone under argon was sealed and heated at 70° C. for 4 hr. The cooled mixture was filtered, and the filtrate was evaporated in vacuo. The residue was purified by chromatography (silica, 40 to 50% methylene chloride in cyclohexane) and the solvent was removed in vacuo to afford the titled intermediate as a white solid (0.41 g, 62%), mp 69°-70° C.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.382 g
Type
reactant
Reaction Step One
Quantity
0.314 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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